molecular formula C17H11F4N3O B11521929 (4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11521929
M. Wt: 349.28 g/mol
InChI Key: VTJUVBZEXVMEQS-UHFFFAOYSA-N
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Description

(4Z)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with a hydrazine derivative to yield the pyrazolone core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the fluorophenyl group has been modified.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, (4Z)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (4Z)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • (4Z)-4-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C17H11F4N3O

Molecular Weight

349.28 g/mol

IUPAC Name

4-[(4-fluorophenyl)iminomethyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H11F4N3O/c18-11-6-8-12(9-7-11)22-10-14-15(17(19,20)21)23-24(16(14)25)13-4-2-1-3-5-13/h1-10,23H

InChI Key

VTJUVBZEXVMEQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC=C(C=C3)F

Origin of Product

United States

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